molecular formula C19H22FN3O B5726694 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide

2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide

Cat. No. B5726694
M. Wt: 327.4 g/mol
InChI Key: ZGWMKXRYUQHUIO-UHFFFAOYSA-N
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Description

2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide, also known as FBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FBA is a member of the piperazine family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide has also been shown to modulate the activity of the GABAergic system, which may contribute to its anxiolytic effects. In addition, 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide has been shown to inhibit the activity of the enzyme monoamine oxidase, which may contribute to its potential use in the treatment of drug addiction and withdrawal symptoms.
Biochemical and physiological effects:
2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide has also been shown to decrease the levels of glutamate in the brain, which may contribute to its anxiolytic effects. In addition, 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide has been shown to inhibit the activity of the enzyme monoamine oxidase, which may contribute to its potential use in the treatment of drug addiction and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available for purchase. It has also been extensively studied for its potential therapeutic applications, which makes it an attractive target for further research. However, there are also limitations to the use of 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide in lab experiments. It is a complex compound that requires careful control of the reaction conditions to ensure the purity and yield of the final product. In addition, the exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide is not fully understood, which may make it difficult to interpret the results of lab experiments.

Future Directions

There are many future directions for the research of 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide. One potential direction is the investigation of its potential use in the treatment of cancer. 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide has been shown to exhibit anticancer activity in vitro, and further research is needed to determine its potential as a cancer treatment. Another potential direction is the investigation of its potential use in the treatment of drug addiction and withdrawal symptoms. 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide has been shown to inhibit the activity of the enzyme monoamine oxidase, which may make it a promising candidate for further research in this area. Finally, further research is needed to fully understand the mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide, which may lead to the development of more effective treatments for a range of psychiatric and neurological disorders.

Synthesis Methods

The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are benzylamine, 2-fluoroacetophenone, and piperazine. The reaction proceeds through a series of steps that involve the formation of an intermediate product, which is then reacted with acetic anhydride to yield 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide. The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide is a complex process that requires careful control of the reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of pharmacological effects, including antipsychotic, antidepressant, and anxiolytic effects. 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, 2-(4-benzyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide has been studied for its potential use in the treatment of cancer, as it has been shown to exhibit anticancer activity in vitro.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-17-8-4-5-9-18(17)21-19(24)15-23-12-10-22(11-13-23)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWMKXRYUQHUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperazin-1-yl)-N-(2-fluorophenyl)acetamide

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